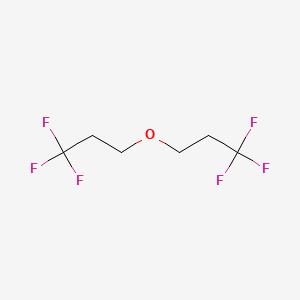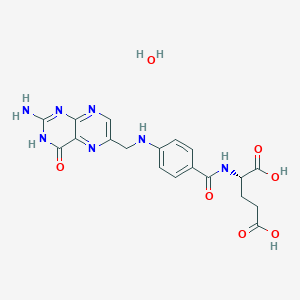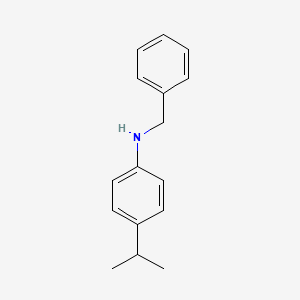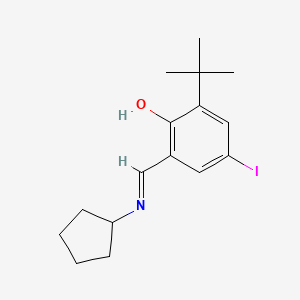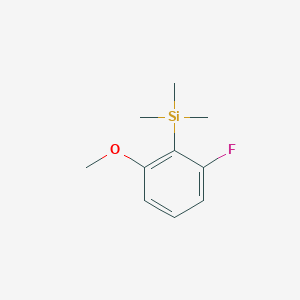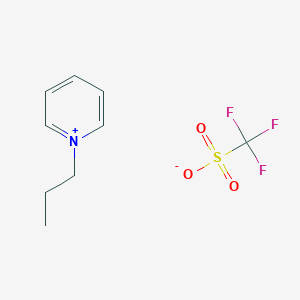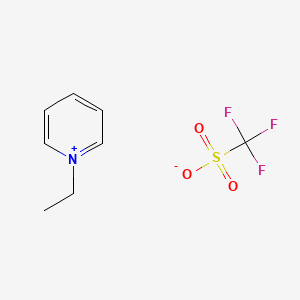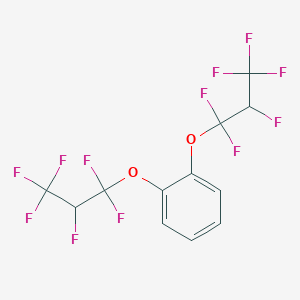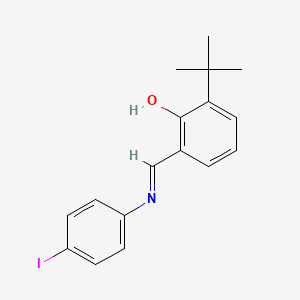
N-(3-tert-Butylsalicylidene)-4-iodoaniline
概要
説明
N-(3-tert-Butylsalicylidene)-4-iodoaniline, or N-TBSI, is an organic compound with a wide range of applications in scientific research. It is used in organic synthesis, biochemistry, and molecular biology, and can be applied to a variety of lab experiments. This compound is a derivative of aniline, an aromatic amine, and is composed of a tert-butyl group and a salicylidene group attached to a 4-iodoaniline group. N-TBSI has a wide range of properties, including high reactivity and low toxicity, which make it an ideal compound for scientific research.
科学的研究の応用
N-TBSI has a wide range of applications in scientific research. It can be used in organic synthesis, biochemistry, and molecular biology. In organic synthesis, N-TBSI can be used as a reagent to catalyze a variety of reactions, including Diels-Alder reactions and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, N-TBSI can be used to study gene expression and DNA replication.
作用機序
N-TBSI is highly reactive and can be used to catalyze a variety of reactions. In organic synthesis, it acts as a catalyst to promote Diels-Alder and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, it can be used to study gene expression and DNA replication.
Biochemical and Physiological Effects
N-TBSI is a highly reactive compound and can be toxic if ingested or inhaled. It can also cause skin irritation and eye irritation if it comes into contact with the skin or eyes. However, when used in laboratory experiments, N-TBSI is generally considered to be safe and non-toxic.
実験室実験の利点と制限
N-TBSI has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of reactions. It is also relatively non-toxic, which makes it safe for use in laboratory experiments. However, it can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
将来の方向性
The potential applications of N-TBSI are vast and are still being explored. It has potential applications in drug design and drug delivery, as well as in the development of new catalysts and reagents. It can also be used to study protein-protein interactions, as well as to identify and characterize proteins. Additionally, it can be used to study gene expression and DNA replication. Furthermore, N-TBSI can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. Finally, N-TBSI can be used to study the structure and function of proteins, as well as to identify and characterize proteins.
特性
IUPAC Name |
2-tert-butyl-6-[(4-iodophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-17(2,3)15-6-4-5-12(16(15)20)11-19-14-9-7-13(18)8-10-14/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHXXFLSQKQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
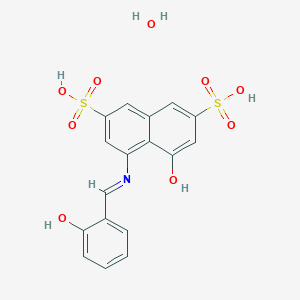
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

